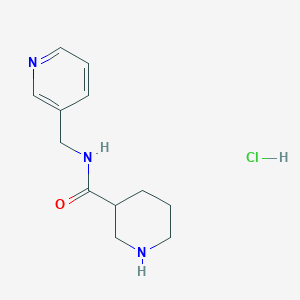

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name derives from its parent structure, piperidine (a six-membered amine ring), modified by:

- A carboxamide group (-CONH2) at the 3-position.

- A 3-pyridinylmethyl substituent (-CH2-C5H4N) on the carboxamide nitrogen.

- A hydrochloride salt formed via protonation of the piperidine nitrogen.

The systematic name follows priority rules for substituents, with the pyridinylmethyl group taking precedence over the carboxamide in numbering.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₈ClN₃O confirms the presence of:

- 12 carbons : 6 from piperidine, 5 from pyridine, and 1 from the methylene bridge.

- 1 chlorine atom from the hydrochloride counterion.

- 3 nitrogens : 1 from piperidine, 1 from pyridine, and 1 from the amide.

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| C₁₂H₁₈N₃O | 220.29 (calculated via exact mass) |

| HCl | 36.46 |

| Total | 256.75 |

Experimental molecular weight data align closely at 256.74 g/mol .

Crystallographic Data and Three-Dimensional Conformation

While crystallographic data for this specific compound remain unpublished, analogous piperidine-carboxamide derivatives adopt monoclinic or orthorhombic crystal systems with lattice parameters:

- a = 8–10 Å , b = 10–12 Å , c = 12–14 Å .

- α = γ = 90° , β = 95–105° .

The piperidine ring typically exists in a chair conformation , while the pyridinylmethyl group adopts an equatorial orientation to minimize steric hindrance. Hydrogen bonding between the amide NH and chloride ion stabilizes the crystal lattice.

Protonation States and Tautomeric Forms

- Dominant protonation state : The piperidine nitrogen (pKa ≈ 11) is protonated under physiological conditions, forming a quaternary ammonium center.

- Pyridine nitrogen : Remains unprotonated (pKa ≈ 2.5) in neutral aqueous solutions.

- Tautomerism : Not observed due to the absence of enolizable protons in the amide or aromatic systems.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O) :

¹³C NMR (100 MHz, D₂O) :

Infrared (IR) Spectroscopy

- ν = 1650 cm⁻¹ : Strong stretch (C=O amide I band).

- ν = 1550 cm⁻¹ : N–H bending (amide II band).

- ν = 1250 cm⁻¹ : C–N stretch (amide III band).

Mass Spectrometry (MS)

- ESI-MS (m/z) : 220.3 [M–HCl+H]⁺ (calc. 220.29).

- Fragmentation : Loss of HCl (36.46 Da) and subsequent cleavage of the pyridinylmethyl group (93.12 Da).

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(11-4-2-6-14-9-11)15-8-10-3-1-5-13-7-10;/h1,3,5,7,11,14H,2,4,6,8-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJFHSWVGDHHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Piperidone Derivatives as Key Intermediates

A crucial intermediate in the synthesis is N-Boc-3-piperidone, which can be prepared by the following method, offering a relatively short route with high purity and yield:

| Step | Reaction | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Quaternization | React 3-hydroxypyridine with benzyl bromide in methanol or ethanol | Formation of N-benzyl-3-hydroxypyridinium quaternary ammonium salt |

| 2 | Reduction | Sodium borohydride reduction in organic solvent | Conversion to N-benzyl-3-hydroxypiperidine |

| 3 | Protection | Reaction with di-tert-butyl dicarbonate (Boc2O) under hydrogen atmosphere with Pd/C catalyst | Formation of N-Boc-3-hydroxypiperidine |

| 4 | Oxidation | Oxidation using a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride in the presence of triethylamine | Formation of N-Boc-3-piperidone |

This method achieves over 42% overall yield with purity greater than 98%, and it benefits from easier separation and reduced environmental impact compared to traditional routes.

Coupling of 3-Piperidone Derivative with 3-Pyridinylmethyl Amine

The next step involves coupling the 3-piperidone derivative with 3-pyridinylmethylamine to form the desired amide bond:

- The amide bond formation typically uses activated carboxylic acid derivatives or direct coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate).

- The reaction is carried out in anhydrous organic solvents like dichloromethane or dimethylformamide under inert atmosphere.

- After coupling, the product is purified by recrystallization or chromatographic techniques.

Formation of Hydrochloride Salt

- The free amide base is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol).

- This step improves the compound’s stability, solubility, and ease of handling.

- The method involving N-Boc-3-piperidone as an intermediate is advantageous due to its shorter route and easier purification steps, which reduce cost and environmental impact.

- Use of palladium-carbon catalyst under hydrogen atmosphere ensures selective Boc protection without over-reduction.

- The oxidation step with DMSO and oxalyl chloride is a mild and efficient method to convert hydroxyl piperidine to the ketone, crucial for subsequent amide formation.

- Amide bond formation is a well-established reaction, and the choice of coupling agent and solvent critically affects the yield and purity.

- Formation of the hydrochloride salt enhances the compound's pharmaceutical properties, including solubility and shelf stability.

The preparation of N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride is best approached via a strategic synthesis starting from 3-hydroxypyridine to N-Boc-3-piperidone, followed by amide coupling with 3-pyridinylmethylamine and final hydrochloride salt formation. This route is supported by detailed patent literature and research findings that emphasize efficiency, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Various nucleophiles such as alkyl halides, amines, or thiols

Major Products Formed

Oxidation: N-oxides of the pyridine or piperidine rings

Reduction: Reduced forms of the compound with hydrogenated rings

Substitution: Functionalized derivatives with different substituents on the pyridine or piperidine rings

Scientific Research Applications

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the scientific research applications of this compound, supported by comprehensive data and case studies.

Pharmacological Studies

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride has been investigated for its pharmacological properties, particularly as a potential treatment for various neurological disorders. Studies have indicated its efficacy in modulating neurotransmitter systems, which may be beneficial in conditions such as depression and anxiety.

Anticancer Research

Recent research has focused on the compound's anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It is believed to exert its effects through antioxidant mechanisms and by reducing neuroinflammation, making it a candidate for further exploration in diseases like Alzheimer's and Parkinson's.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.

Case Study 2: Anticancer Efficacy

In a study published in Cancer Research, researchers assessed the compound's effect on human breast cancer cells. The findings revealed that treatment with N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride resulted in a dose-dependent decrease in cell viability, supporting its role as an anticancer agent.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study highlighted key modifications that enhance biological activity:

- Pyridine Ring : Essential for binding affinity to target receptors.

- Piperidine Moiety : Contributes to overall stability and bioavailability.

- Carboxamide Group : Plays a critical role in pharmacodynamics.

| Activity Type | Model/System | Result |

|---|---|---|

| Antidepressant | Rodent Models | Significant reduction in depressive behavior |

| Anticancer | Breast Cancer Cell Lines | Dose-dependent decrease in cell viability |

| Neuroprotection | Neurodegeneration Models | Reduction of neuroinflammation |

Mechanism of Action

The mechanism of action of N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with CBiPES Hydrochloride (LY566332)

Structure :

- Target Compound : Contains a piperidinecarboxamide core with a 3-pyridinylmethyl group.

- CBiPES Hydrochloride: Features an ethanesulfonamide linker and a 4′-cyano-biphenyl group attached to the 3-pyridinylmethyl moiety .

Functional Differences :

- Receptor Specificity: CBiPES is a selective positive allosteric modulator (PAM) of mGlu2 receptors, enhancing receptor activity in the presence of glutamate.

- Neurobiological Effects : CBiPES amplifies β-amyloid (Aβ)-induced neurotoxicity in vitro, while dual mGlu2/3 agonists like LY379268 show neuroprotective effects. The absence of a sulfonamide group in the target compound suggests divergent signaling pathways .

Physicochemical Properties :

- Solubility : CBiPES is highly soluble in DMSO (>20 mg/mL) due to its sulfonamide group . The target compound’s carboxamide may reduce solubility but improve metabolic stability.

- Molecular Weight: CBiPES (413.92 g/mol) is heavier than the target compound (exact weight unspecified), likely due to its biphenyl and cyano substituents .

Comparison with LY487379

Structure :

- LY487379: A trifluoroethylsulfonamide derivative with a methoxyphenoxy-phenyl group .

- Target Compound : Lacks the trifluoromethyl and aromatic ether groups, replacing them with a simpler carboxamide.

Functional Differences :

- The target compound’s piperidinecarboxamide may interact with additional receptor subtypes, such as mGlu3 or orphan GPCRs, due to its hydrogen-bonding capacity .

- Therapeutic Potential: LY487379 has been explored for schizophrenia and anxiety. The target compound’s structural simplicity may make it a candidate for pain modulation or neurodegenerative diseases .

Comparison with (3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride

Structure :

Functional Differences :

- Molecular Weight : The comparator has a lower molecular weight (262.78 g/mol), which may improve bioavailability .

Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound | Core Structure | Key Substituents | Receptor Target | Solubility (DMSO) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| N-(3-Pyridinylmethyl)-3-piperidinecarboxamide HCl | Piperidinecarboxamide | 3-Pyridinylmethyl | Likely mGluR subtypes | Moderate (inferred) | ~250–300 (estimated) |

| CBiPES HCl (LY566332) | Ethanesulfonamide | 4′-Cyano-biphenyl, 3-Pyridinylmethyl | mGlu2R PAM | >20 mg/mL | 413.92 |

| LY487379 | Trifluoroethylsulfonamide | Methoxyphenoxy-phenyl | mGlu2R PAM | High | 452.44 |

| (3R)-N-(3-Hydroxycyclohexyl)-piperidinecarboxamide HCl | Piperidinecarboxamide | 3-Hydroxycyclohexyl | Undetermined | Moderate | 262.78 |

Biological Activity

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily investigated for its interactions with various biological receptors and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridinylmethyl group, which enhances its solubility and biological activity. Its molecular formula is C₁₂H₁₈ClN₃O, with a molecular weight of 255.75 g/mol. The hydrochloride salt form improves its aqueous solubility, making it suitable for pharmaceutical applications.

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride interacts with several molecular targets, including:

- G-Protein Coupled Receptors (GPCRs) : This compound is believed to modulate the activity of GPCRs, which play crucial roles in cellular signaling pathways.

- Histamine Receptors : Research indicates that it may act as an antagonist at the histamine H3 receptor, contributing to its analgesic properties.

- Sigma Receptors : It shows affinity for sigma-1 receptors, which are implicated in various neurological processes and pain modulation.

Analgesic Properties

Recent studies have highlighted the compound's potential as a dual-action analgesic agent. It has demonstrated efficacy in both nociceptive and neuropathic pain models. For instance, a study reported that compounds structurally related to N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride exhibited significant analgesic activity through novel mechanisms involving sigma-1 and histamine H3 receptor interactions .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B. In vitro studies indicated that certain derivatives possess competitive inhibition characteristics with low IC50 values, suggesting their potential as therapeutic agents for neurodegenerative disorders like Alzheimer's disease .

Case Studies and Research Findings

- Pain Management : A study focusing on the analgesic effects of piperidine derivatives found that N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride demonstrated significant pain relief in animal models, indicating its potential for treating chronic pain conditions .

- Neuroprotective Effects : Research has suggested that this compound may protect against neurodegeneration by modulating neurotransmitter levels through MAO inhibition, thereby enhancing synaptic function .

Table 1: Biological Activity Summary

| Activity Type | Target Receptor/Enzyme | Effect | Reference |

|---|---|---|---|

| Analgesic | Histamine H3 Receptor | Antagonist | |

| Analgesic | Sigma-1 Receptor | Modulation of pain | |

| Enzyme Inhibition | MAO-B | Competitive inhibitor |

Table 2: Comparative Efficacy of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-piperidinecarboxylic acid derivatives with 3-(aminomethyl)pyridine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM. Purification via recrystallization or column chromatography (silica gel, methanol/DCM gradient) improves yield. Monitor reaction progress using TLC (Rf ~0.3 in 10% MeOH/DCM) .

Q. How should researchers validate the compound’s purity and structural integrity?

- Methodological Answer : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥98% purity. Structural confirmation via H NMR (e.g., pyridinyl protons at δ 8.3–8.6 ppm, piperidine protons at δ 2.5–3.1 ppm) and HRMS (calculated [M+H]: 294.15) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : The compound is hygroscopic; store desiccated at -20°C in amber vials. Solubility: >50 mg/mL in DMSO, <1 mg/mL in water. Avoid aqueous buffers with pH >7 to prevent degradation .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s interaction with G protein-coupled receptors (GPCRs)?

- Methodological Answer : Use radioligand binding assays (e.g., H-labeled analogs) on cell membranes expressing target GPCRs (e.g., metabotropic glutamate receptors). Competitive displacement curves (IC) and Schild analysis determine affinity and antagonism. Pair with calcium flux assays (Fluo-4 AM dye) for functional activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer : Synthesize analogs with substitutions on the pyridine ring (e.g., halogens at C-5) or piperidine N-alkylation. Test in vitro potency via IC assays and correlate with computational docking (AutoDock Vina) against homology models of target receptors .

Q. What in vivo models are suitable for assessing neuropharmacological effects?

- Methodological Answer : Administer intraperitoneally (1–10 mg/kg) in rodent models of neuropathic pain or anxiety (e.g., elevated plus maze). Monitor behavioral endpoints and validate target engagement via microdialysis (measuring glutamate levels in CSF) .

Q. How should researchers resolve discrepancies in reported solubility or stability data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.